molecular formula C14H19Cl2NO2 B13787684 2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate CAS No. 97635-45-5

2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B13787684
CAS No.: 97635-45-5
M. Wt: 304.2 g/mol
InChI Key: BOOFNDJFNWCPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate typically involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resultant properties.

Properties

CAS No.

97635-45-5

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

2-ethylhexyl 3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C14H19Cl2NO2/c1-3-5-6-10(4-2)9-19-14(18)13-11(15)7-8-12(16)17-13/h7-8,10H,3-6,9H2,1-2H3

InChI Key

BOOFNDJFNWCPQD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=CC(=N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.